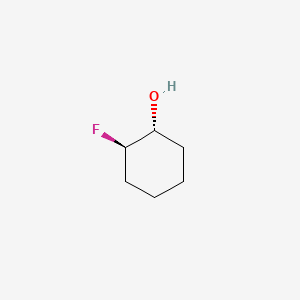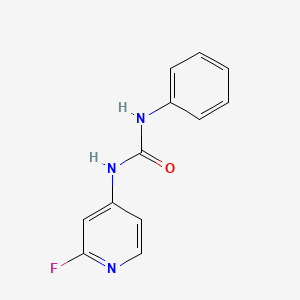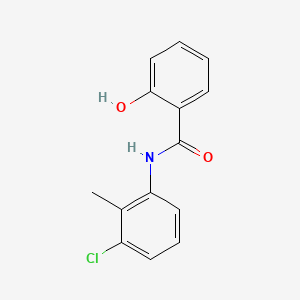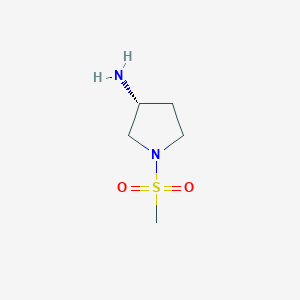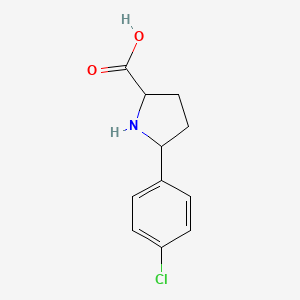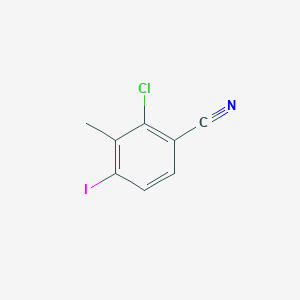
6-Chloro-5-(trifluoromethyl)pyridin-2(1H)-one
Vue d'ensemble
Description
6-Chloro-5-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound belonging to the pyridine family It is characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 5th position on the pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2-chloropyridine and trifluoromethylating agents.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of appropriate solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques to isolate the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyridinone ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles, resulting in the formation of new compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Compounds with different functional groups replacing the chlorine atom.
Oxidation Products: Oxidized derivatives of the pyridinone ring.
Reduction Products: Reduced forms of the pyridinone ring.
Chemistry:
Synthesis of Derivatives:
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and cellular processes.
Drug Discovery: Investigated for its potential as a lead compound in drug discovery programs targeting specific biological pathways.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Agrochemicals: Used in the development of new agrochemical products for crop protection.
Materials Science:
Mécanisme D'action
The mechanism of action of 6-Chloro-5-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activities and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
- 6-Chloro-5-methylpyridin-2-amine
- 6-Chloro-5-(trifluoromethyl)pyridin-2-ylamine
- 6-Chloro-5-(trifluoromethyl)pyridin-2-ylmethanamine
Comparison:
- Structural Differences: The presence of different substituents at the 5th position (e.g., methyl, amine, methanamine) distinguishes these compounds from 6-Chloro-5-(trifluoromethyl)pyridin-2(1H)-one.
- Chemical Properties: The trifluoromethyl group in this compound imparts unique chemical properties, such as increased stability and lipophilicity, compared to similar compounds with other substituents.
- Applications: While all these compounds have potential applications in various fields, this compound is particularly notable for its use in drug discovery and materials science due to its unique chemical properties.
Propriétés
IUPAC Name |
6-chloro-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-3(6(8,9)10)1-2-4(12)11-5/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBMRUGPARPEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


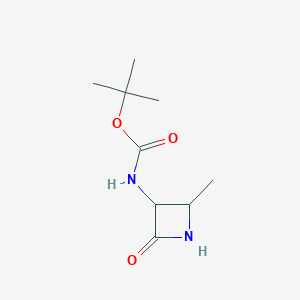
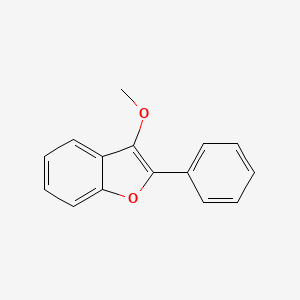

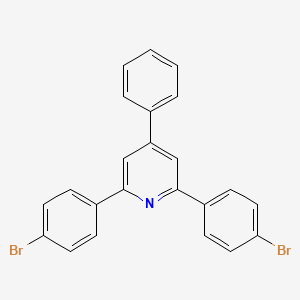
![(R)-Methyl 2-((benzo[d][1,3]dioxol-5-ylmethylene)amino)-3-(1H-indol-3-yl)propanoate](/img/structure/B3330837.png)
